molecular formula C18H17NO4S B2444815 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797642-35-3

1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2444815
CAS No.: 1797642-35-3
M. Wt: 343.4
InChI Key: BCQZLBSDVFBWKK-UHFFFAOYSA-N
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Description

1’-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a phenylsulfonyl group attached to an isobenzofuran and piperidinone moiety

Properties

IUPAC Name

1'-(benzenesulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17-15-8-4-5-9-16(15)18(23-17)10-12-19(13-11-18)24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQZLBSDVFBWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors One common method involves the formation of the spiro compound through a cyclization reaction The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1’-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1’-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrole: Shares the phenylsulfonyl group but differs in the core structure.

    1-(Phenylsulfonyl)indole: Contains an indole moiety instead of the spiro structure.

    1-(Phenylsulfonyl)benzofuran: Similar in having a benzofuran ring but lacks the piperidinone component.

Uniqueness

1’-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties

Biological Activity

The compound 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a member of the spirocyclic compounds, which are characterized by their unique structure that includes two rings sharing a single atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C18H19N2O3SC_{18}H_{19}N_{2}O_{3}S, with a molecular weight of approximately 345.42 g/mol. The compound features a spiro configuration, which contributes to its unique interactions within biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₃S
Molecular Weight345.42 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This is particularly relevant in the context of breast cancer and liver cancer cell lines where compounds with similar structures have shown efficacy .
  • Antimicrobial Properties : Some derivatives of spiro compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is often responsible for this activity due to its ability to interfere with bacterial folic acid synthesis .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by dysregulated metabolism, such as diabetes or cancer .

Case Studies

  • Anticancer Effects :
    A study evaluated the cytotoxic effects of several spiro compounds on different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that specific analogs exhibited significant antiproliferative effects, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity :
    In a comparative study on heterocyclic compounds, researchers found that compounds with a similar structure to This compound showed promising results against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that the spiro structure enhances biological activity against microbial pathogens .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionModulation of metabolic pathways

Q & A

Q. What are the key synthetic routes and optimization strategies for 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one?

The synthesis typically involves multi-step protocols:

  • Core Spirocyclic Formation : The spiro center is formed via cyclization reactions, often using catalysts (e.g., Pd or Cu-based catalysts) under controlled temperatures (60–100°C) .
  • Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution or coupling reactions (e.g., using phenylsulfonyl chloride in the presence of a base like triethylamine) .
  • Yield Optimization : Reaction conditions (pH, solvent polarity, and stoichiometry) are critical. For example, using DMF as a solvent improves solubility during sulfonylation .
    Challenges : Competing side reactions (e.g., over-sulfonylation) require precise stoichiometric control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation. Lyophilized powders are stable for >6 months at -80°C .
  • Solubility : Prefer polar aprotic solvents (DMSO, DMF) for stock solutions. Avoid aqueous buffers unless solubilizing agents (e.g., cyclodextrins) are used .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) and detect sulfonylation byproducts .
  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure (e.g., spiro carbon at δ 70–80 ppm in 13^{13}C) and sulfonyl group integration .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spiro junction geometry .

Advanced Research Questions

Q. How does computational modeling enhance the design of analogs targeting sigma receptors?

  • Scaffold-Based Design : Tools like DeepScaffold generate novel analogs by modifying substituents (e.g., replacing phenylsulfonyl with trifluoromethyl) while retaining the spiro core .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding to sigma-1 receptors, with the sulfonyl group forming hydrogen bonds at the receptor’s hydrophobic pocket .
  • SAR Insights : Fluorine substitution at specific positions (e.g., para to sulfonyl) improves binding affinity by 2–3 fold, as shown in radioligand assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., sigma-1 vs. sigma-2 receptor selectivity)?

  • Receptor Binding Assays : Use competitive displacement assays with 3^3H-labeled ligands (e.g., 3^3H-DTG for sigma-2) to quantify IC50_{50} values .
  • Functional Assays : Calcium flux or cAMP inhibition assays distinguish agonist/antagonist effects. For example, sigma-1 antagonism correlates with reduced Ca2+^{2+} release in neuronal cells .
  • Structural Modifications : Compare analogs (e.g., 5-chloro vs. trifluoromethyl derivatives) to identify substituents driving selectivity. A 2024 study showed chloro derivatives favor sigma-2 binding (Ki_i = 12 nM) .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, 10 mol% CuI increases sulfonylation efficiency by 40% .
  • In-Line Analytics : Use FTIR or ReactIR to monitor reaction progress and terminate before byproduct formation .
  • Scale-Up Challenges : Transitioning from batch to flow chemistry improves heat dissipation and reduces side reactions (e.g., dimerization) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuropharmacological potential?

  • In Vitro :
    • Neuronal cell lines (SH-SY5Y) for cytotoxicity and receptor internalization studies .
    • Radioligand competition assays using brain homogenates to assess blood-brain barrier penetration .
  • In Vivo :
    • Rodent models of neuropathic pain (e.g., chronic constriction injury) to test sigma-1-mediated analgesia .
    • PET imaging with 18^{18}F-labeled analogs to track brain uptake and receptor occupancy .

Q. How do structural modifications (e.g., halogenation) impact physicochemical and pharmacokinetic properties?

  • Halogen Effects : Chloro or fluoro substituents increase logP (0.5–1.0 units), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Trifluoromethyl groups reduce CYP450-mediated oxidation, improving half-life in hepatic microsome assays (t1/2_{1/2} > 120 mins) .
  • Toxicity Screening : Ames tests and hERG channel binding assays are critical for halogenated analogs due to potential mutagenicity and cardiotoxicity .

Methodological Tables

Q. Table 1. Comparative Receptor Binding Affinities of Analogous Compounds

CompoundSigma-1 Ki_i (nM)Sigma-2 Ki_i (nM)Selectivity Ratio (σ2/σ1)Reference
Parent (Phenylsulfonyl)8.2 ± 1.545.3 ± 6.75.5
5-Chloro Derivative15.6 ± 2.112.0 ± 1.8 0.77
Trifluoromethyl Derivative4.9 ± 0.8 28.4 ± 3.95.8

Q. Table 2. Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 25%
SolventDMFPrecipitates byproducts
Catalyst (CuI)10 mol%Maximizes conversion
Reaction Time12–16 hrsBalances completion vs. degradation

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